molecular formula C8H7ClN2 B066120 4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine CAS No. 171879-99-5

4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine

Cat. No. B066120
M. Wt: 166.61 g/mol
InChI Key: KPYXZCLJFKCACT-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine is a chemical compound with significant interest in scientific research due to its structural and chemical properties. This compound is a part of the pyrrolopyridine group, which is known for its varied applications in chemistry and pharmacology.

Synthesis Analysis

Efficient synthesis methods for 4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine and its derivatives have been explored. For instance, Figueroa‐Pérez et al. (2006) described the synthesis of 4-substituted 7-azaindole derivatives, starting from 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, through nucleophilic displacement reactions (Figueroa‐Pérez et al., 2006).

Molecular Structure Analysis

The molecular structure of 4-Chloro-1H-pyrrolo[2,3-b]pyridine has been analyzed through experimental charge density distribution and density functional theory (DFT) studies. Hazra et al. (2012) conducted a detailed study revealing the covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton and investigated its electronic structure (Hazra et al., 2012).

Chemical Reactions and Properties

The chemical reactions and properties of 4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine include its ability to undergo nucleophilic substitution and its use as a building block in chemical synthesis. For example, the work by Figueroa‐Pérez et al. (2006) demonstrates its versatility in forming substituted derivatives (Figueroa‐Pérez et al., 2006).

Physical Properties Analysis

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic structure of 4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine, have been explored to some extent. The study by Hazra et al. (2012), for instance, delves into the electronic structure and stability of the compound, indicating its high kinetic stability due to a large HOMO–LUMO energy gap (Hazra et al., 2012).

Scientific Research Applications

Field

This compound is used in the field of oncology , specifically in the development of cancer therapeutics .

Application

4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) . These receptors play an essential role in various types of tumors, making them an attractive target for cancer therapy .

Method of Application

The compound, specifically the derivative 4h , exhibits potent FGFR inhibitory activity. The IC50 values (a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function) for FGFR1–4 are 7, 9, 25, and 712 nM, respectively .

Results

In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced apoptosis. It also significantly inhibited the migration and invasion of 4T1 cells .

Diabetes Treatment

Field

This compound is used in the field of endocrinology , specifically in the treatment of diabetes .

Application

Derivatives of 4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine have been found to reduce blood glucose levels .

Method of Application

The specific methods of application or experimental procedures are not detailed in the source .

Results

The compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Antiviral and Analgesic Activity

Field

This compound is used in the field of pharmacology , specifically in the development of antiviral and analgesic drugs .

Application

1H-pyrrolo[3,4-d]pyrimidines, which include 4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine, exhibit various biological activities, including antiviral and analgesic activity .

Method of Application

The specific methods of application or experimental procedures are not detailed in the source .

Results

These compounds have been used in the treatment of male erectile dysfunction and hyperuricemia, prevention of gout, and many others .

Treatment of Nervous and Immune System Diseases

Field

This compound is used in the field of neurology and immunology , specifically in the treatment of diseases of the nervous and immune systems .

Application

Pyrrolo[3,4-c]pyridines, which include 4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine, can be used to treat diseases of the nervous and immune systems .

Method of Application

The specific methods of application or experimental procedures are not detailed in the source .

Results

Their antidiabetic, antimycobacterial, antiviral, and antitumor activities also have been found .

Antiviral and Analgesic Activity

Field

This compound is used in the field of pharmacology , specifically in the development of antiviral and analgesic drugs .

Application

1H-pyrrolo[3,4-d]pyrimidines, which include 4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine, exhibit various biological activities, including antiviral and analgesic activity . They have been used in the treatment of male erectile dysfunction and hyperuricemia, prevention of gout, and many others .

Method of Application

The specific methods of application or experimental procedures are not detailed in the source .

Results

The compounds have shown promising results in the aforementioned applications .

Treatment of Nervous and Immune System Diseases

Field

This compound is used in the field of neurology and immunology , specifically in the treatment of diseases of the nervous and immune systems .

Application

Pyrrolo[3,4-c]pyridines, which include 4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine, can be used to treat diseases of the nervous and immune systems .

Method of Application

The specific methods of application or experimental procedures are not detailed in the source .

Results

Their antidiabetic, antimycobacterial, antiviral, and antitumor activities also have been found .

Future Directions

Pyrrolopyridines, including “4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine”, have potential for further exploration due to their structural similarity to purine bases adenine and guanine . They present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .

properties

IUPAC Name

4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-4-7(9)6-2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYXZCLJFKCACT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CNC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646902
Record name 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine

CAS RN

171879-99-5
Record name 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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